molecular formula C26H26ClF4N5O3 B376473 1-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE

1-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE

Cat. No.: B376473
M. Wt: 568g/mol
InChI Key: DBIFJEZRRZWJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

1-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, contributing to the development of new synthetic methodologies.

    Biology: It may be used as a probe to study biological pathways and interactions due to its complex structure.

    Medicine: Potential pharmaceutical applications include its use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.

    Industry: The compound’s unique properties could be harnessed in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4,5-dimethoxybenzoic acid: Shares some structural similarities but lacks the complex pyrazolo[1,5-a]pyrimidine core.

    4-(4-Fluorophenyl)piperazine: Contains the piperazine moiety but is simpler in structure.

    Trifluoromethyl-substituted pyrazoles: Similar in having the trifluoromethyl group but differ in the overall structure.

Uniqueness

1-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE stands out due to its combination of multiple functional groups and a complex heterocyclic core

Properties

Molecular Formula

C26H26ClF4N5O3

Molecular Weight

568g/mol

IUPAC Name

[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C26H26ClF4N5O3/c1-38-19-8-3-15(13-20(19)39-2)18-14-21(26(29,30)31)36-24(32-18)22(27)23(33-36)25(37)35-11-9-34(10-12-35)17-6-4-16(28)5-7-17/h3-8,13,18,21,32H,9-12,14H2,1-2H3

InChI Key

DBIFJEZRRZWJNS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)Cl)N2)C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)Cl)N2)C(F)(F)F)OC

Origin of Product

United States

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